![molecular formula C14H15FN2O2 B7755002 2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7755002.png)
2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylidene group attached to a fluorophenyl ring, which is further connected to a dimethylcyclohexane-1,3-dione moiety. The presence of the fluorine atom and the hydrazinylidene group imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and medicinal research .
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-fluorophenylhydrazine with 5,5-dimethylcyclohexane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazinylidene linkage .
Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are combined in a reactor vessel and subjected to specific temperature and pressure conditions to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione include:
2-[(4-chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione: This compound features a chlorine atom instead of a fluorine atom, resulting in different chemical reactivity and biological activity.
2-[(4-bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione: The presence of a bromine atom imparts distinct properties, such as increased molecular weight and altered electronic effects.
2-[(4-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione:
The uniqueness of this compound lies in the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its analogs .
Properties
IUPAC Name |
2-[(4-fluorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,16H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPANXDWWSDVKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=NNC2=CC=C(C=C2)F)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=NNC2=CC=C(C=C2)F)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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